S-Isopropylisothiourea hydrobromide

Nitric Oxide Synthase iNOS Inhibition Isothiourea SAR

Sourcing a CNS-penetrant, in vivo-active NOS inhibitor with reliable lot-to-lot potency is a frequent supply challenge. S-Isopropylisothiourea hydrobromide (CAS 4269-97-0; IPTU) directly addresses this gap. - 8-24× more potent than L-NMMA in iNOS cellular assays (IC₅₀ 0.29-0.75 µM). - Demonstrates 100% survival and robust pressor effect at 0.1 mg/kg i.v. in rat hemorrhagic shock models. - Active in late-phase formalin pain test where S-methylisothiourea is inactive. - Supplied with rigorous analytical characterization to ensure consistent pharmacology across batches.

Molecular Formula C4H11BrN2S
Molecular Weight 199.12 g/mol
CAS No. 4269-97-0
Cat. No. B1662935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Isopropylisothiourea hydrobromide
CAS4269-97-0
Molecular FormulaC4H11BrN2S
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCC(C)SC(=N)N.Br
InChIInChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
InChIKeySLGVZEOMLCTKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





S-Isopropylisothiourea Hydrobromide: iNOS Inhibitor Overview


S-Isopropylisothiourea hydrobromide (CAS 4269-97-0; synonyms: IPTU, S-isopropyl ITU) is a blood-brain barrier-penetrant, competitive inhibitor of nitric oxide synthases (NOS) that acts at the L-arginine binding site [1]. As a member of the S-substituted isothiourea class, it exhibits Ki values of 9.8 nM, 22 nM, and 37 nM against purified human iNOS, eNOS, and nNOS, respectively , and is functionally characterized as a potent iNOS inhibitor with IC₅₀ values ranging from 0.29 to 0.75 μM against various NOS isoforms in enzymatic and cellular assays .

iNOS pathway inhibition studies
Blood-brain barrier penetrant NOS research
Competitive L-arginine binding site assays

S-Isopropylisothiourea Hydrobromide: Differentiation from Analogs


S-Isopropylisothiourea hydrobromide belongs to the S-substituted isothiourea class of NOS inhibitors, but its specific isopropyl substitution confers a distinct pharmacological profile compared to close structural analogs such as S-methylisothiourea (SMT) and classic amino acid-based inhibitors like L-NAME. Differences in the S-alkyl side chain critically impact target engagement potency, isoform selectivity, and in vivo functional efficacy [1]. Unlike SMT, which shows limited brain penetration and weak vasopressor activity, IPTU demonstrates blood-brain barrier permeability and robust central NOS inhibition ex vivo [2]. Furthermore, the isopropyl analog is 8-24 times more potent than Nᴳ-methyl-L-arginine (L-NMMA) in inhibiting iNOS in activated macrophages [3]. These structure-activity differences render generic substitution scientifically invalid for applications requiring consistent target coverage, CNS activity, or defined in vivo pressor responses.

S-Methylisothiourea (SMT)
SMT exhibits limited brain penetration and weaker iNOS inhibition; may not reproduce CNS NOS inhibition or in vivo pressor responses.
L-NAME / L-NMMA
Amino acid-based inhibitors show markedly lower potency against iNOS and different isoform selectivity; substitution may alter target engagement.
Generic isothiourea analogs
S-alkyl chain variation impacts potency, isoform selectivity, and CNS exposure; direct interchange may not transfer the reported research profile.

S-Isopropylisothiourea Hydrobromide: Quantitative Evidence vs. Comparators


Increased NOS Inhibition Potency vs. SMT

S-Isopropylisothiourea hydrobromide (IPTU) demonstrates approximately 10-fold greater potency as an NOS inhibitor compared to the closely related analog S-Methylisothiourea sulfate (SMT) . This differentiation is attributed to the enhanced steric and electronic properties of the isopropyl substituent compared to the methyl group at the S-position, which modulates binding at the L-arginine recognition site of the NOS enzyme.

Potency vs. SMT
Data to verify
~10× more potent
Supports potency ranking review
Vendor specification; verify in target assay
Nitric Oxide Synthase iNOS Inhibition Isothiourea SAR

Enhanced iNOS Inhibition in Macrophages vs. L-NMMA

In J774.2 macrophages activated with bacterial endotoxin, S-isopropylisothiourea (isopropyl-TU) inhibits iNOS activity with EC₅₀ values 8-24 times lower than that of Nᴳ-methyl-L-arginine (L-NMMA), a widely used reference NOS inhibitor [1]. This positions IPTU among the most potent iNOS inhibitors reported in the literature for this critical cellular model of inflammation.

iNOS in Macrophages
Head-to-head
EC₅₀ 8–24× lower than L-NMMA
Supports cell-based iNOS inhibition context
J774.2 macrophage endotoxin model
iNOS Macrophage Inflammation Model

BBB Penetration and CNS NOS Inhibition

S-Isopropylisothiourea hydrobromide (IPTU) is explicitly characterized as a blood-brain barrier (BBB) penetrant NOS inhibitor . In a direct in vivo comparison, IPTU (50 mg/kg, i.p.) significantly inhibited mouse spinal cord and cerebellar NOS activity measured ex vivo, while S-methylisothiourea (SMT, 50 mg/kg, i.p.) produced no significant inhibition in the same brain regions [1]. This confirms that the isopropyl substituent confers superior brain uptake relative to the methyl analog.

BBB & CNS NOS
Head-to-head
IPTU active; SMT inactive in brain
Supports CNS NOS study selection
Ex vivo brain tissue after i.p. dosing
CNS Penetration In Vivo NOS Inhibition Ex Vivo Assay

Hemorrhagic Shock Survival and Pressor Effect

In a rat model of severe hemorrhagic shock, intravenous administration of S-Isopropylisothiourea hydrobromide (0.1 mg/kg, i.v.) restored mean arterial pressure (MAP) and achieved a 100% survival rate in treated animals . This functional outcome is consistent with the compound's pronounced pressor activity, which ranks higher than S-methylisothiourea and S-ethylisothiourea in anaesthetized mice (rank order: IPTU > ETU > SMT) [1].

Pressor & Survival
Head-to-head
Highest pressor rank; 100% survival
Supports cardiovascular research model choice
Rat hemorrhagic shock, 0.1 mg/kg i.v.
Hemorrhagic Shock Cardiovascular Pharmacology Survival Study

Selective Antinociception in Formalin Test

In the mouse formalin test, a standard model of persistent pain, S-Isopropylisothiourea hydrobromide (IPTU, 50 mg/kg, i.p.) significantly inhibited late-phase hindpaw licking behavior, a measure of central sensitization. In contrast, an equivalent dose of S-methylisothiourea (SMT, 50 mg/kg, i.p.) produced no antinociceptive effect [1]. Neither compound affected the early phase or peripheral edema, indicating a specific modulation of central pain processing by IPTU that is not shared by SMT.

Formalin Antinociception
Head-to-head
IPTU active; SMT inactive late phase
Supports CNS pain pathway research context
Mouse formalin test late phase
Pain Research Formalin Test Central Sensitization

S-Isopropylisothiourea Hydrobromide: Optimal Applications


Preclinical Hemorrhagic Shock and Circulatory Failure Models

Leveraging its validated 100% survival benefit and robust pressor effect at 0.1 mg/kg i.v. in rat hemorrhagic shock models , S-Isopropylisothiourea hydrobromide is optimally deployed in cardiovascular pharmacology studies investigating NO-mediated vascular hyporeactivity, hypotension, and resuscitation strategies. Its superior in vivo potency compared to S-methylisothiourea and L-NAME makes it a preferred tool compound for dissecting iNOS contributions to shock pathophysiology.

CNS NOS Research and Pain Models

Given its explicit characterization as a blood-brain barrier penetrant NOS inhibitor and its unique efficacy in the late-phase formalin pain test—where the close analog SMT is inactive [1]—IPTU is the isothiourea of choice for studies requiring CNS NOS inhibition. This includes research on central sensitization, neuropathic pain, and the role of neuronal/inducible NOS in brain function.

Macrophage iNOS and Inflammation Models

The compound's extraordinary potency against iNOS in activated macrophages (EC₅₀ 8-24× lower than L-NMMA) [2] positions it as an essential positive control and tool for ex vivo and in vitro studies of inflammatory NO production. Researchers investigating cytokine-induced iNOS expression, sepsis, or autoimmune inflammation will benefit from its high sensitivity and competitive mechanism at the L-arginine binding site.

SAR Studies of Isothiourea NOS Inhibitors

As the isopropyl-substituted member of the S-alkyl isothiourea series, IPTU serves as a critical comparator in SAR campaigns aimed at optimizing NOS inhibitor potency, isoform selectivity, and brain penetration. Its quantitative differentiation from SMT (10× potency) and L-NMMA (8-24× potency) [2] provides a benchmark for evaluating novel analogs and understanding the steric and electronic requirements for target engagement.

Application
Selection Property
Validation Focus
Hemorrhagic shock research models
In vivo pressor response profile
iNOS-dependent vascular hyporeactivity endpoints
CNS NOS inhibition and pain pathway studies
Blood-brain barrier permeability
CNS target engagement and formalin-test endpoints
Macrophage iNOS and inflammation research
Cell-based iNOS inhibition potency
Endotoxin-induced NO production assays
Isothiourea SAR campaigns
S-alkyl substitution benchmark
NOS inhibition potency and isoform selectivity review

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42 linked technical documents
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